Ala-leu-ala-leu

CAS No.: 84676-48-2

Cat. No.: VC3698148

Molecular Formula: C18H34N4O5

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84676-48-2 |

|---|---|

| Molecular Formula | C18H34N4O5 |

| Molecular Weight | 386.5 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C18H34N4O5/c1-9(2)7-13(21-15(23)11(5)19)17(25)20-12(6)16(24)22-14(18(26)27)8-10(3)4/h9-14H,7-8,19H2,1-6H3,(H,20,25)(H,21,23)(H,22,24)(H,26,27)/t11-,12-,13-,14-/m0/s1 |

| Standard InChI Key | KQRHTCDQWJLLME-XUXIUFHCSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

| SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N |

Introduction

Chemical Structure and Composition

Molecular Structure

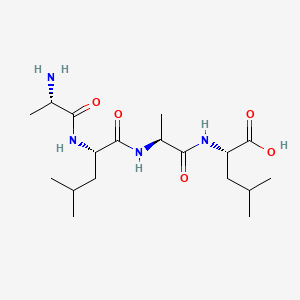

Ala-Leu-Ala-Leu is a tetrapeptide consisting of a specific sequence of alternating L-alanine and L-leucine amino acid residues connected through peptide bonds. Following the standard peptide nomenclature, this compound is formally named L-alanyl-L-leucyl-L-alanyl-L-leucine. The structure features the characteristic peptide backbone with alternating alanine (a small, non-polar amino acid with a methyl side chain) and leucine (a larger, branched-chain amino acid with an isobutyl side chain) residues.

Structural Relationship to Similar Peptides

The alternating alanine-leucine pattern distinguishes this tetrapeptide from similar compounds such as Ala-Leu-Leu-Thr, which contains two consecutive leucine residues followed by threonine. Ala-Leu-Leu-Thr is described as "a tetrapeptide composed of L-alanine, two L-leucine units, and L-threonine joined in sequence by peptide linkages" . The structural differences between these peptides significantly impact their physiochemical properties and biological functions.

Nomenclature and Identifiers

In scientific literature, Ala-Leu-Ala-Leu may be represented using various notations, including the single-letter amino acid code ALAL or the condensed notation H-Ala-Leu-Ala-Leu-OH, similar to the representation seen for related peptides . Unlike many compounds in biochemical research, the full name should be used rather than abbreviated forms, as specified in the requirements.

Physical and Chemical Properties

Solubility Characteristics

Ala-Leu-Ala-Leu demonstrates favorable water solubility, which is a critical property for its application in biological systems. This characteristic was specifically noted in research where the "alternation of alanine and leucine provided tri- and tetrapeptide derivatives that are sufficiently water soluble as well as sensitive to lysosomal hydrolysis" . This balance of solubility and enzymatic sensitivity makes it particularly suitable for drug delivery applications.

Stability Profile

The tetrapeptide exhibits remarkable stability in physiological conditions while maintaining susceptibility to specific enzymatic degradation. When incorporated into protein conjugates, structures containing Ala-Leu-Ala-Leu demonstrated high stability in the presence of serum. Research has shown that "after 24-hr incubation in the presence of 95% calf serum, the maximal release of DNR amounted to only 2.5% of the bound drug" for conjugates containing this tetrapeptide . This stability in serum environments is crucial for maintaining the integrity of drug-peptide conjugates during circulation.

Biological Activities and Functions

Enzymatic Sensitivity Profile

A defining characteristic of Ala-Leu-Ala-Leu is its selective sensitivity to lysosomal hydrolases. This property enables the controlled release of conjugated compounds within specific cellular compartments. Research findings indicate that the tetrapeptide demonstrates optimal enzymatic release properties at pH 5.5, which corresponds to the acidic environment found in lysosomes . This pH-dependent activity profile facilitates targeted intracellular drug release.

Spacer Arm Functionality

The primary application of Ala-Leu-Ala-Leu has been as a spacer arm in drug-protein conjugates. This function capitalizes on the peptide's ability to provide sufficient distance between the drug and carrier protein while enabling controlled release through enzymatic cleavage. The alternating alanine-leucine sequence was specifically selected because "Ala-Leu-DNR was found to be the best substrate for acid hydrolases among three dipeptide DNR derivatives examined" . The extension to a tetrapeptide further enhanced these favorable properties.

Research Applications

Drug-Protein Conjugation Systems

Ala-Leu-Ala-Leu has demonstrated significant utility in the development of drug-protein conjugates, particularly those involving daunorubicin (DNR), an anthracycline anticancer agent. Studies have shown that when used as a spacer between DNR and succinylated serum albumin, the tetrapeptide creates conjugates with improved pharmacological properties. The research indicates that "the rate of DNR release increased markedly when the peptide spacer arm was lengthened to three or four amino acids" with approximately 75% of the bound drug released from albumin-Ala-Leu-Ala-Leu-DNR after 10 hours of incubation with lysosomal enzymes .

Comparative Efficacy of Peptide Spacers

Research findings have established the superiority of Ala-Leu-Ala-Leu over shorter peptide spacers in drug delivery applications. This superiority is demonstrated in comparative studies of drug release rates from various conjugates. When compared to other peptide spacers, the tetrapeptide demonstrates significantly enhanced release rates, as illustrated in Table 1.

Table 1: Comparative Release Rates of DNR from Protein Conjugates with Different Peptide Spacers

| Conjugate Type | Approximate DNR Release (%) after 10h | pH Optimum | Serum Stability (% release after 24h) |

|---|---|---|---|

| Albumin-DNR (no spacer) | 0 | N/A | Not specified |

| Albumin-Leu-DNR | <5 | Not specified | Not specified |

| Albumin-Ala-Leu-DNR | <10 | Not specified | Not specified |

| Albumin-Leu-Ala-Leu-DNR | 60 | 5.5 | 2.5 |

| Albumin-Ala-Leu-Ala-Leu-DNR | 75 | 5.5 | 2.5 |

Data derived from lysosomal enzyme incubation studies with purified rat liver lysosomes

Therapeutic Applications and Efficacy

Therapeutic Efficacy in Experimental Models

The therapeutic advantages of drug conjugates containing Ala-Leu-Ala-Leu are clearly illustrated by survival data from experimental studies. As shown in Table 2, conjugates containing this tetrapeptide demonstrated substantially improved survival outcomes compared to alternative formulations.

Table 2: Therapeutic Efficacy of DNR and Conjugates Against L1210 Leukemia

| Formulation | Dose (mg/kg) | Increase in Life-Span (%) | Survivors (Day 30) | Weight Change (g) |

|---|---|---|---|---|

| DNR | 2 | 39 | 0/7 | +6.5 |

| DNR | 5 | Toxic | N/A | N/A |

| Albumin-DNR | 7.5 | 9 | 0/6 | -0.9 |

| Albumin-Ala-Leu-DNR | 7.5 | 33 | 0/10 | -1.3 |

| Albumin-Leu-Ala-Leu-DNR | 7.5 | >211 | 8/10 | -7.9 |

| Albumin-Ala-Leu-Ala-Leu-DNR | 7.5 | >211 | 10/10 | -2.5 |

Data from intraperitoneal L1210 leukemia model in DBA2 mice

Toxicity Profile

An important advantage of drug conjugates containing Ala-Leu-Ala-Leu is their improved toxicity profile relative to free daunorubicin. While free DNR at 5 mg/kg was found to be toxic, causing weight loss exceeding 10% and premature death, the Albumin-Ala-Leu-Ala-Leu-DNR conjugate at 7.5 mg/kg produced significantly less weight loss (-2.5g) while delivering superior therapeutic outcomes . This improved therapeutic index suggests that the tetrapeptide spacer contributes to both enhanced efficacy and reduced systemic toxicity.

Mechanism of Action

Controlled Drug Release

The mechanism underlying the enhanced therapeutic efficacy of conjugates containing Ala-Leu-Ala-Leu involves the controlled, enzyme-dependent release of the active drug molecule. The tetrapeptide undergoes hydrolysis specifically in the acidic, enzyme-rich environment of lysosomes, while remaining stable in serum. This selective degradation profile enables the targeted release of the conjugated drug within cancer cells following endocytic uptake of the conjugate .

Structural Basis for Enzymatic Sensitivity

The alternating alanine-leucine sequence appears to create an optimal substrate for lysosomal hydrolases. Research findings indicate that "Ala-Leu-DNR was found to be the best substrate for acid hydrolases among three dipeptide DNR derivatives examined," and the extension to the tetrapeptide Ala-Leu-Ala-Leu further enhanced this enzymatic sensitivity . The precise structural features that confer this optimal sensitivity likely involve specific interactions between the peptide sequence and the active sites of lysosomal proteases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume